2,5-Dibenzylidenecyclopentanone
Overview
Description
2,5-Dibenzylidenecyclopentanone, also known as 2,5-dibenzylidene-cyclopentanone, is an organic compound belonging to the family of cyclopentanones. It is a colorless, crystalline solid with a molecular formula of C14H14O and a molecular weight of 198.26 g/mol. It is most commonly used in the synthesis of other compounds, such as pharmaceuticals, pesticides, and dyes. It is also used in the production of polymers, as a reagent in organic synthesis, and as a catalyst in various industrial processes.
Scientific Research Applications
Computational Study Insights
A computational study of 2,5-dibenzylidenecyclopentanone revealed insights into its structure and energy isomers. The study found that the lowest energy isomer agrees with spectroscopic and crystallographic data, indicating the compound's stable structure under various conditions (Sanford, Paulisse, & Reeves, 1999).
Spectroscopic Properties
Research on the spectroscopic properties of 2,5-dibenzylidenecyclopentanone in acidic media showed evidence for excited-state proton transfer. This suggests its potential in fluorescence studies and as a probe for analyzing environmental changes at the molecular level (Ucak-Astarlioglu & Connors, 2005).
Photodimerisation Studies
Studies on the solid-state photodimerisation of 2,5-dibenzylidenecyclopentanone (DBCP) highlighted its unique behavior under UV light, producing distinct dimeric species. This property is valuable for understanding and designing photochemical reactions in solid-state compounds (Theocharis, Jones, Thomas, Motevalli, & Hursthouse, 1984).
Coordination Polymers
2,5-Dibenzylidenecyclopentanone has been used to create co-ordination polymers that are photochemically cross-linkable. This suggests applications in materials science where controlled cross-linking and structural modification are necessary (Theocharis, 1987).
Luminescent Characteristics
The luminescent and time-resolved characteristics of 2,5-dibenzylidenecyclopentanone and its derivatives have been explored, revealing potential for use in fluorescence studies and photophysical applications. The research showed significant shifts in absorption and fluorescence maxima under different conditions, indicative of its sensitivity to environmental changes (Zakharova et al., 2017).
Crystallography and Molecular Assemblies
Crystallographic studies have been conducted on 2,5-dibenzylidenecyclopentanone, providing detailed insights into its molecular structure and assembly. Such studies are crucial for developing materials with specific molecular arrangements and understanding the intermolecular interactions within crystalline structures (Biradha, Nangia, Desiraju, Carrell, & Carrell, 1997).
Conformational Studies
Conformational studies of 2,5-dibenzylidenecyclopentanone revealed different isomers within the same crystal lattice. These findings are significant for understanding the polymorphic and conformational behaviors of organic compounds, which are critical in pharmaceuticals and material science (Arshad et al., 2014).
properties
IUPAC Name |
(2E,5E)-2,5-dibenzylidenecyclopentan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O/c20-19-17(13-15-7-3-1-4-8-15)11-12-18(19)14-16-9-5-2-6-10-16/h1-10,13-14H,11-12H2/b17-13+,18-14+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTOCKKPVXJIJK-HBKJEHTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CC=CC=C2)C(=O)C1=CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=C\C2=CC=CC=C2)/C(=O)/C(=C/C3=CC=CC=C3)/C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibenzylidenecyclopentanone | |
CAS RN |
895-80-7 | |
Record name | 2,5-Dibenzylidenecyclopentanone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71885 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.